

# Technical Guide: 4-(But-3-yn-1-yloxy)benzaldehyde[1]

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## Compound of Interest

Compound Name: 4-(But-3-yn-1-yloxy)benzaldehyde

CAS No.: 1016536-59-6

Cat. No.: B3198817

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## Part 1: Core Directive & Executive Summary

Compound Identity: **4-(But-3-yn-1-yloxy)benzaldehyde** CAS Registry Number: 1016536-59-6  
Chemical Formula: C<sub>11</sub>H<sub>10</sub>O<sub>2</sub> Molecular Weight: 174.20 g/mol [1][2]

This guide serves as a definitive technical resource for the application of **4-(But-3-yn-1-yloxy)benzaldehyde** in chemical biology and medicinal chemistry.[1] Unlike simple reagents, this compound acts as a bifunctional "clickable" linker, bridging the gap between classical carbonyl chemistry and modern bioorthogonal ligation. Its value lies in its structural orthogonality: the aldehyde moiety allows for reversible or permanent conjugation to amines (via reductive amination) or hydroxylamines (via oxime ligation), while the terminal alkyne remains inert until activated for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Target audiences—including synthetic chemists and drug discovery scientists—should utilize this compound primarily for Activity-Based Protein Profiling (ABPP), PROTAC linker design, and fragment-based drug discovery (FBDD) where modular assembly is critical.[1]

## Part 2: Physicochemical Profile & Structural Analysis

Understanding the physical state and stability of this linker is prerequisite to its successful deployment in synthesis. The butynyl ether chain introduces flexibility compared to its propargyl analog, potentially altering solubility and binding kinetics in biological assays.

### Table 1: Key Physicochemical Properties

Property	Value / Description	Technical Insight
Physical State	Low-melting solid or viscous oil	The C4-linker disrupts crystal packing more than the C3-propargyl analog (mp 85°C), lowering the melting point.[1]
Boiling Point	~306°C (Predicted)	High boiling point necessitates purification via column chromatography rather than distillation.
Density	~1.1 ± 0.1 g/cm <sup>3</sup>	Denser than water; facilitates phase separation during aqueous workups.
LogP (Predicted)	-2.1 - 2.4	Moderate lipophilicity ensures good membrane permeability for intracellular probe applications.[1]
Solubility	DMSO, DMF, DCM, MeOH	Highly soluble in polar aprotic solvents; sparingly soluble in water.
Stability	Air/Moisture Stable	Aldehyde is susceptible to auto-oxidation to carboxylic acid over time; store under inert gas at -20°C.

## Part 3: Synthetic Methodology (Expertise & Experience)[1]

The synthesis of **4-(But-3-yn-1-yloxy)benzaldehyde** is a classic application of the Williamson Ether Synthesis.[1] While conceptually simple, specific causal factors determine the yield and purity.

### Protocol: O-Alkylation of 4-Hydroxybenzaldehyde[1]

Reaction Logic:

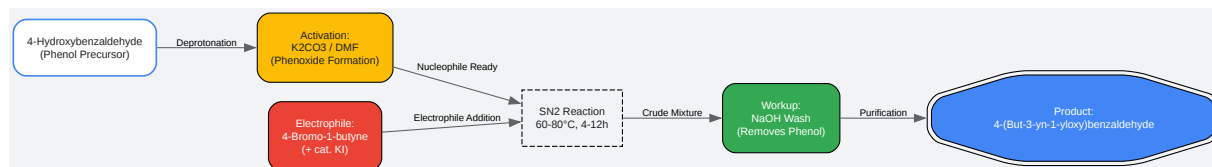
- Base Selection ( $K_2CO_3$ ): A mild base is preferred over NaH to prevent side reactions (e.g., Cannizzaro or aldol condensation) at the aldehyde center.
- Solvent (DMF vs. Acetone): DMF is superior for nucleophilic substitution ( ) due to its high dielectric constant, which solvates the potassium cation, leaving the phenoxide anion "naked" and more reactive.
- Electrophile (4-Bromo-1-butyne): The homopropargyl bromide is less reactive than propargyl bromide; thus, elevated temperatures (60-80°C) and catalytic iodide (KI) are often required to drive the reaction via the Finkelstein mechanism (in situ conversion to iodide).[1]

### Step-by-Step Workflow

- Activation: Charge a flame-dried round-bottom flask with 4-hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (0.5 M concentration). Add  $K_2CO_3$  (1.5–2.0 equiv). Stir at RT for 30 min to generate the phenoxide.
- Alkylation: Add 4-bromo-1-butyne (1.2 equiv) dropwise. Optional: Add catalytic KI (0.1 equiv) to accelerate the rate.
- Heating: Heat the mixture to 60–80°C for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will be less polar than the starting phenol.
- Workup: Cool to RT. Pour into ice-water (5x reaction volume) to precipitate the product or extract with EtOAc. Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine.

- Purification: Dry over  $\text{MgSO}_4$ , concentrate, and purify via silica gel flash chromatography (Gradient: 0 → 20% EtOAc in Hexanes).

## Visualization: Synthetic Pathway[3]



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Caption: Williamson ether synthesis workflow emphasizing phenoxide activation and purification logic.

## Part 4: Reactivity Profile & Orthogonality

The power of this molecule lies in its divergent reactivity.[3] It possesses two distinct "handles" that can be addressed sequentially without interference.

### The Aldehyde Handle (Electrophilic)

The aldehyde at the para-position is electronically coupled to the ether oxygen, making it moderately electron-rich but still highly reactive toward nucleophiles.[1]

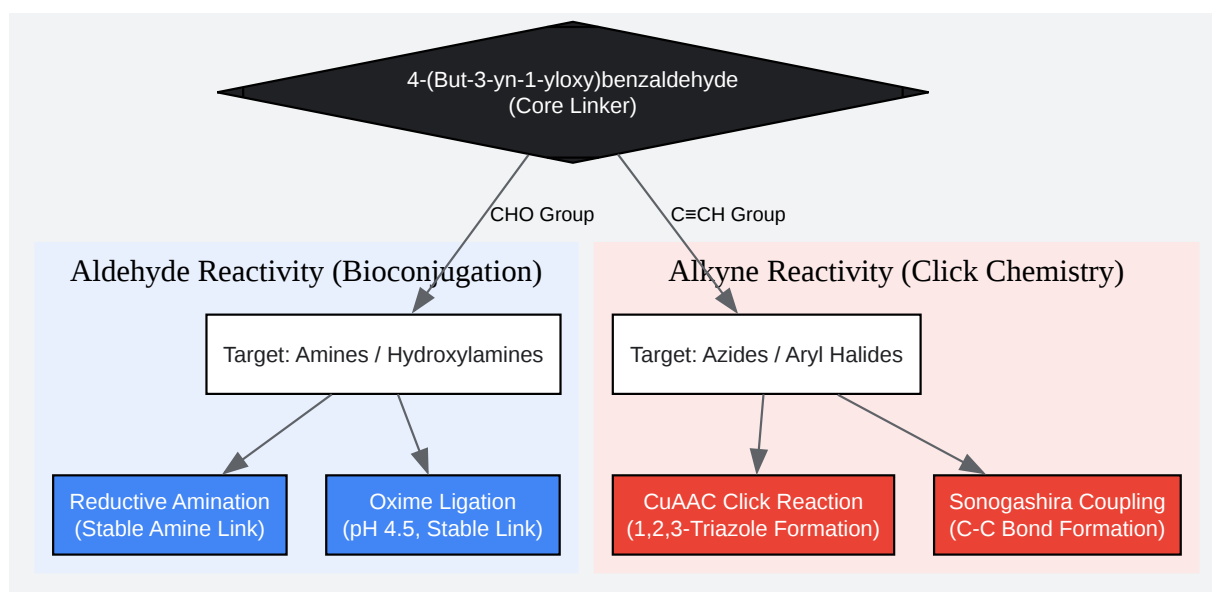
- Reductive Amination: Reacts with primary amines ( $\text{R-NH}_2$ ) to form imines, which are reduced ( $\text{NaBH}_3\text{CN}$ ) to secondary amines.[1] Ideal for attaching the linker to lysine residues or N-terminal amines.[1]
- Oxime/Hydrazone Ligation: Reacts with hydroxylamines ( $\text{R-O-NH}_2$ ) or hydrazines at acidic pH (4.5–5.[1]5) to form stable oximes/hydrazones. This is a common bioconjugation strategy. [4]

## The Alkyne Handle (Bioorthogonal)

The terminal alkyne is kinetically stable under physiological conditions but reacts rapidly in the presence of a catalyst.

- CuAAC (Click Chemistry): Reacts with azides ( $R-N_3$ ) using Cu(I) catalysis to form a 1,4-disubstituted 1,2,3-triazole.[1][5][6] This linkage is rigid, chemically inert, and mimics a peptide bond electronically.
- Sonogashira Coupling: Can undergo Pd-catalyzed coupling with aryl halides, useful for extending the carbon skeleton in drug synthesis.[1]

## Visualization: Divergent Reactivity



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Caption: Orthogonal reaction pathways allowing sequential functionalization of the aldehyde and alkyne termini.

## Part 5: Applications in Drug Discovery[6] Activity-Based Protein Profiling (ABPP)

This compound is a quintessential "Clickable" probe precursor.[1]

- Probe Synthesis: The aldehyde is reacted with a drug pharmacophore (or a promiscuous reactive group) to create a probe.
- Incubation: The probe binds to target proteins in a proteome.
- Click Labeling: The terminal alkyne is reacted with an Azide-Rhodamine or Azide-Biotin tag via CuAAC.[1]
- Analysis: Labeled proteins are visualized (fluorescence) or enriched (streptavidin) for mass spectrometry.

## PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker length and composition are critical. The butynyl ether moiety provides a semi-rigid, hydrophobic spacer (4 carbons + ether oxygen) that is distinct from standard PEG linkers. The aldehyde allows for late-stage functionalization of E3 ligase ligands or Warhead moieties.[1]

## Visualization: ABPP Workflow



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Caption: Workflow for using the linker in Activity-Based Protein Profiling (ABPP).

## Part 6: Safety & Handling (SDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
- Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed. Light sensitive (protect from direct light to prevent aldehyde oxidation).

- Disposal: Dispose of contents to an approved waste disposal plant. Do not release into the environment.

## References

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